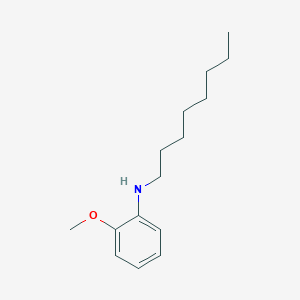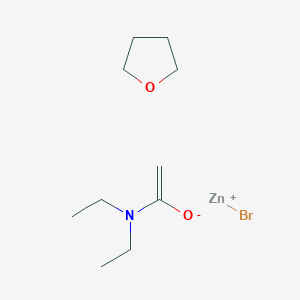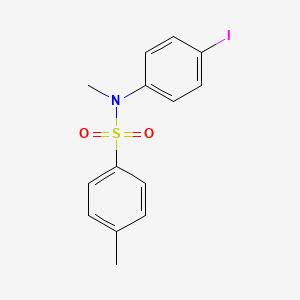![molecular formula C20H29B B14241508 9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane CAS No. 427899-70-5](/img/structure/B14241508.png)
9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[331]nonane is an organoborane compound known for its unique structure and reactivity This compound is a derivative of 9-borabicyclo[331]nonane, which is commonly used in organic synthesis as a hydroboration reagent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The reaction proceeds through the formation of a hydride-bridged dimer, which is then functionalized with the ethenylphenyl group. The reaction conditions usually involve:
Solvent: Tetrahydrofuran (THF)
Temperature: Reflux conditions (approximately 65°C)
Reagents: Borane, 1,5-cyclooctadiene, and the appropriate ethenylphenyl precursor
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Controlled temperature and pressure: To ensure consistent product quality
Purification steps: Including distillation and crystallization to obtain high-purity this compound
Analyse Des Réactions Chimiques
Types of Reactions
9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds to alkenes
Oxidation: Conversion of boron-containing intermediates to alcohols
Substitution: Replacement of the boron atom with other functional groups
Common Reagents and Conditions
Hydroboration: Typically involves the use of pinacol borane under mild conditions
Oxidation: Performed using hydrogen peroxide (H₂O₂) in aqueous potassium hydroxide (KOH)
Substitution: Utilizes reagents such as halogens or organometallic compounds
Major Products
Hydroboration: Produces organoborane intermediates
Oxidation: Yields terminal alcohols
Substitution: Forms various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydroboration and Suzuki coupling reactions
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals
Industry: Utilized in the production of fine chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane involves the formation of a three-center two-electron bond between boron and hydrogen atoms. This compound acts as a catalyst in hydroboration reactions by facilitating the addition of boron-hydrogen bonds to alkenes. The molecular targets and pathways involved include:
Heterocyclic amidinate intermediates: Formed during the reaction process
Boron-hydrogen-boron bonds: Key intermediates in the catalytic cycle
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A closely related compound used in similar hydroboration reactions
Catecholborane: Another boron-containing reagent with different reactivity and selectivity
Pinacolborane: Commonly used in hydroboration reactions but lacks the bicyclic structure of 9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane
Uniqueness
This compound is unique due to its:
Bicyclic structure: Provides steric hindrance and regioselectivity in reactions
Ethenylphenyl group:
Propriétés
Numéro CAS |
427899-70-5 |
|---|---|
Formule moléculaire |
C20H29B |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
9-[4-(4-ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C20H29B/c1-2-17-12-14-18(15-13-17)7-3-4-16-21-19-8-5-9-20(21)11-6-10-19/h2,12-15,19-20H,1,3-11,16H2 |
Clé InChI |
WFDANRPQJXBQPS-UHFFFAOYSA-N |
SMILES canonique |
B1(C2CCCC1CCC2)CCCCC3=CC=C(C=C3)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)

![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)

![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)




![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)
![2-Pyridin-2-yl-6-[10-(6-pyridin-2-ylpyridin-2-yl)anthracen-9-yl]pyridine](/img/structure/B14241499.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B14241504.png)
